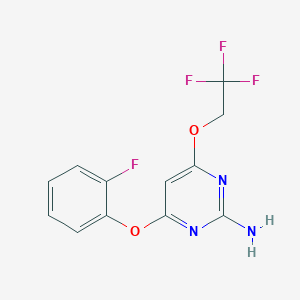

4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction between appropriate precursors, such as 2,4-dichloropyrimidine and an amine derivative.

Introduction of Fluorophenoxy Group: The 2-fluorophenoxy group is introduced via a nucleophilic substitution reaction, where 2-fluorophenol reacts with the pyrimidine core under basic conditions.

Addition of Trifluoroethoxy Group: The 2,2,2-trifluoroethoxy group is incorporated through an etherification reaction, using 2,2,2-trifluoroethanol and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

High-Pressure Reactors: To enhance reaction rates and yields.

Automated Synthesis Systems: For precise control over reaction parameters.

Purification Techniques: Such as crystallization, distillation, and chromatography to obtain high-purity products.

化学反応の分析

Types of Reactions

4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: May yield oxidized derivatives with additional functional groups.

Reduction: Can produce reduced forms with altered electronic properties.

Substitution: Results in substituted derivatives with different functional groups.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that pyrimidine derivatives, including 4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine, exhibit promising anticancer properties. These compounds can inhibit specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that similar pyrimidine-based compounds can effectively target the epidermal growth factor receptor (EGFR) pathway, which is crucial in various cancers .

2. Antiviral Properties

The compound has also been investigated for its antiviral activity. Pyrimidine derivatives have been reported to inhibit viral replication by interfering with nucleic acid synthesis. This mechanism is particularly relevant for developing treatments against RNA viruses .

3. Neurological Disorders

Another area of interest is the potential use of this compound in treating neurological disorders. Compounds with similar structures have shown efficacy in modulating neurotransmitter systems and could be explored for their neuroprotective effects against conditions such as Alzheimer's disease and multiple sclerosis .

Biochemical Research Applications

1. Enzyme Inhibition Studies

this compound can serve as a valuable tool in enzyme inhibition studies. Its structural features allow it to act as a selective inhibitor for certain enzymes involved in metabolic pathways. This property is essential for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .

2. Molecular Imaging

The compound's unique chemical properties may also lend themselves to applications in molecular imaging. By conjugating it with imaging agents, researchers could track biological processes in vivo, providing insights into disease mechanisms and treatment efficacy .

Case Studies

作用機序

The mechanism of action of 4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

Cellular Pathways: The compound can affect various cellular pathways, leading to changes in cell function and behavior.

類似化合物との比較

4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine can be compared with other similar compounds, such as:

4-(2-Fluorophenoxy)-6-methoxypyrimidin-2-amine: Similar structure but with a methoxy group instead of a trifluoroethoxy group.

4-(2-Chlorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine: Similar structure but with a chlorophenoxy group instead of a fluorophenoxy group.

生物活性

4-(2-Fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- IUPAC Name : 4-(2-fluorophenoxy)-6-(2,2,2-trifluoroethoxy)-2-pyrimidinylamine

- Molecular Formula : C12H9F4N3O2

- Molecular Weight : 303.22 g/mol

- CAS Number : 328561-73-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been identified as an inhibitor of specific kinases and enzymes involved in inflammatory pathways and cancer progression.

Inhibition of Kinases

Research indicates that this compound may inhibit p38 MAP kinase, a key player in inflammatory responses and cytokine production. Inhibitors of p38 MAPK have shown significant therapeutic potential for treating autoimmune diseases by blocking pro-inflammatory cytokines such as IL-1β and TNFα .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Adjuvant-Induced Arthritis Model : In a study investigating the effects on inflammation, the compound was administered to mice with induced arthritis. Results indicated a significant reduction in joint swelling and inflammatory cytokine levels compared to controls .

- Cancer Cell Lines : The compound was tested against various cancer cell lines (e.g., breast and colon cancer). It exhibited selective cytotoxicity, suggesting potential as an anticancer agent. The mechanism was linked to apoptosis induction through the activation of caspase pathways .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that the compound has favorable absorption characteristics but may require further optimization to enhance bioavailability.

特性

IUPAC Name |

4-(2-fluorophenoxy)-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F4N3O2/c13-7-3-1-2-4-8(7)21-10-5-9(18-11(17)19-10)20-6-12(14,15)16/h1-5H,6H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWPMHPSAZFFSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC(=NC(=C2)OCC(F)(F)F)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F4N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。